molecular formula C10H13N3O2 B13211134 1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol

1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol

Cat. No.: B13211134
M. Wt: 207.23 g/mol
InChI Key: XMWYGDIESCYPQZ-UHFFFAOYSA-N
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Description

1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in solvents like 1,4-dioxane, followed by the addition of reagents such as phosphorus oxychloride . Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazolopyridines with various functional groups.

Scientific Research Applications

1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-tert-butyl-4-hydroxy-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C10H13N3O2/c1-10(2,3)13-9-6(5-11-13)7(14)4-8(15)12-9/h4-5H,1-3H3,(H2,12,14,15)

InChI Key

XMWYGDIESCYPQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=CC(=O)N2)O

Origin of Product

United States

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